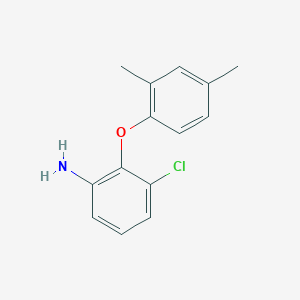

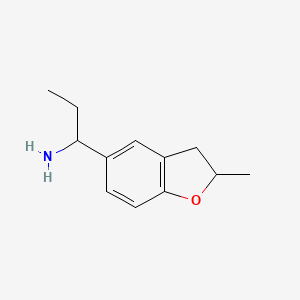

2-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine is a compound that is structurally related to a class of compounds known for their central dopamine-receptor stimulating activity. These compounds are of interest due to their potential therapeutic applications in treating disorders related to dopamine dysfunction, such as Parkinson's disease and schizophrenia.

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For instance, monophenolic 2-(dipropylamino)indans and related compounds have been synthesized and tested for their dopaminergic activity, indicating that the indan structure can be modified to produce active dopaminergic agents . Additionally, the synthesis of enantiomeric pairs of trans-2-amino-6-hydroxy-1-phenyl-2,3-dihydro-1H-indene and related derivatives has been achieved through stereospecific reactions and optical resolution, demonstrating the feasibility of synthesizing structurally complex indene derivatives with potential dopaminergic activity .

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine has been studied using X-ray diffraction techniques. For example, the crystal and molecular structure of an anchored catechol ligand has been determined, providing insights into the geometry and intramolecular distances that could be relevant for receptor binding .

Chemical Reactions Analysis

The chemical reactivity of indene derivatives has been explored in the context of their dopaminergic activity. The position of hydroxyl groups and the nature of the substituents have been found to significantly influence the dopaminergic activity of these compounds . Moreover, the introduction of a chlorine substituent has been shown to decrease the affinity for dopamine receptors, suggesting that specific structural modifications can have a profound impact on biological activity .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 2-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine are not detailed in the provided papers, related compounds have been characterized using various analytical techniques such as IR, NMR, and HRMS, which are essential for confirming the structure and purity of synthesized compounds . The pharmacological evaluation of these compounds often involves assessing their binding affinity to dopamine receptors, which is indicative of their potential as therapeutic agents .

Relevant Case Studies

Several case studies have been reported where related indene derivatives have been evaluated for their dopaminergic activity. For instance, the compound 4-hydroxy-2-(dipropylamino)indan has been identified as a potent dopaminergic agent, and its activity has been compared to that of apomorphine . In another study, the enantiomers (+)- and (-)-14b, as well as their derivatives, displayed high affinity and selectivity for the D1 receptor, with behavioral studies in rats suggesting central D1 agonist action . These studies provide valuable insights into the structure-activity relationships of indene derivatives and their potential therapeutic applications.

Applications De Recherche Scientifique

Dopamine Receptors Ligands

2-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine derivatives have been explored for their potential as dopamine receptors ligands. A study synthesized enantiomeric pairs of these compounds, exhibiting affinity for D1 and D2 dopamine receptors. Some derivatives displayed high affinity and selectivity for the D1 receptor, indicating their potential as central D1 agonists, useful in exploring the dopamine system in neurological studies (Claudi et al., 1996).

Modulation of Serotonin Receptors

Research has been conducted on the modulation of 5-HT2A receptor-mediated behaviors in rats using various ligands, including derivatives of 2-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine. This study contributes to understanding the pharmacology of these compounds in relation to serotonin receptors, which is significant in psychiatric and neurological research (Vickers et al., 2001).

Anticancer Activity

Compounds derived from 2-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine have been investigated for their anticancer properties. A study on the synthesis and evaluation of certain derivatives revealed promising growth inhibition in various cancer cell lines, suggesting potential applications in cancer therapy and research (Karaburun et al., 2018).

Antimicrobial Activity

Derivatives of 2-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine have been synthesized and tested for their antimicrobial activity. These studies contribute to the development of new antimicrobial agents and enhance understanding of the antimicrobial properties of indene-based compounds (Swamy et al., 2019).

Organic Synthesis and Chemical Properties

Research into the chemical properties and synthesis of indene-based compounds, including 2-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine, has been extensive. Studies focus on the synthesis of novel compounds and their potential applications in various chemical processes, contributing to the field of organic chemistry and material science (Ali et al., 2010).

Propriétés

IUPAC Name |

2-(2,3-dihydro-1H-inden-5-yloxy)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c16-14-6-1-2-7-15(14)17-13-9-8-11-4-3-5-12(11)10-13/h1-2,6-10H,3-5,16H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQAKGDXAYWVCNQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1)C=C(C=C2)OC3=CC=CC=C3N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,3-Dihydro-1H-inden-5-yloxy)phenylamine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-Chloro-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinoline](/img/structure/B1320169.png)

![6-Methoxy-3-[(2-o-tolyl-ethylamino)-methyl]-1H-quinolin-2-one](/img/structure/B1320177.png)

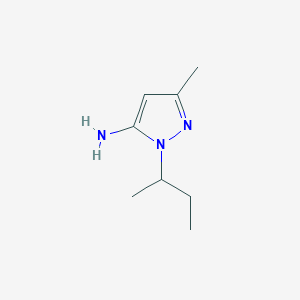

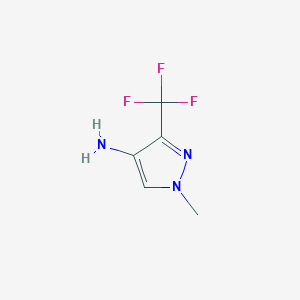

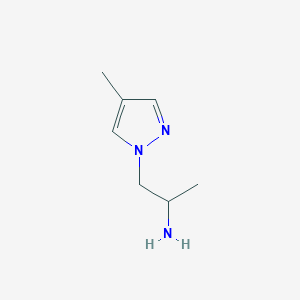

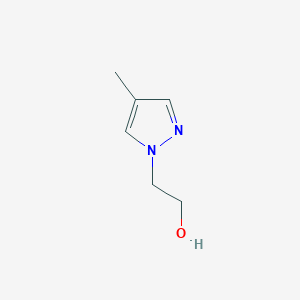

![1-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propan-2-amine](/img/structure/B1320234.png)

![4-[(4-bromo-1H-pyrazol-1-yl)methyl]-5-methylisoxazole-3-carboxylic acid](/img/structure/B1320241.png)